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L-LEUCINE-N-FMOC (13C6,D10,15N)

Cat. No.: B1580018
M. Wt: 370.42
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Enrichment in Molecular and Cellular Biology

Isotopic enrichment is a cornerstone of modern quantitative proteomics and metabolomics. diagnosticsworldnews.comnih.gov By replacing naturally abundant light isotopes (like ¹²C, ¹H, and ¹⁴N) with their heavier, stable counterparts (such as ¹³C, ²H or D, and ¹⁵N), scientists can create chemical compounds that are chemically identical to their endogenous forms but distinguishable by mass spectrometry (MS). youtube.comnih.gov This mass difference allows for the precise tracking of metabolic pathways, the quantification of protein expression levels, and the study of molecular dynamics without perturbing the biological system. diagnosticsworldnews.comnih.gov

Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle by growing cells in media containing "heavy" amino acids. nih.govyoutube.com This metabolically incorporates the labeled amino acids into all newly synthesized proteins. nih.gov When these "heavy" cell populations are compared to a "light" control group, the ratio of heavy to light peptides, as measured by MS, provides an accurate relative quantification of protein abundance. youtube.com This approach is crucial for understanding changes in the proteome in response to various stimuli, diseases, or drug treatments. nih.govnih.gov

Role of L-Leucine Derivatives in Contemporary Research

L-Leucine, an essential branched-chain amino acid, holds a special significance in research. It is not only a fundamental building block for protein synthesis but also a key signaling molecule that regulates critical cellular processes, including the mTORC1 pathway, which governs cell growth, proliferation, and metabolism. nih.govnih.gov Its derivatives, which are molecules resulting from reactions at its amino or carboxyl groups, are widely used in research. monarchinitiative.orgebi.ac.uk

In the context of isotopic labeling, L-leucine is an excellent tracer for studying protein synthesis and turnover. sigmaaldrich.com Furthermore, L-leucine derivatives are instrumental in chemical synthesis. One of the most important derivatives is N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine). The Fmoc group is a protective agent used in solid-phase peptide synthesis (SPPS), the primary method for artificially creating peptides and proteins. By using an isotopically labeled version of Fmoc-L-leucine, scientists can synthesize custom peptides that contain a heavy-labeled amino acid at a specific position. isotope.commendelchemicals.com These synthetic heavy peptides are the gold standard for absolute protein quantification in mass spectrometry, serving as ideal internal standards. researchgate.netbiosynth.com

Specific Advantages of L-LEUCINE-N-FMOC (13C6,D10,15N) for Isotopic Research Applications

The compound L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) represents a highly specialized and powerful tool for research, offering distinct advantages due to its comprehensive isotopic labeling. This heavy-labeled amino acid is specifically designed for use as a building block in the synthesis of labeled peptides. mendelchemicals.com

The key advantages stem from its unique combination of stable isotopes:

¹³C₆ (Six Carbon-13 Isotopes): All six carbon atoms in the leucine (B10760876) molecule are replaced with the heavy ¹³C isotope.

¹⁰D (Ten Deuterium (B1214612) Isotopes): All ten hydrogen atoms on the leucine side chain and alpha-carbon are replaced with deuterium (²H).

¹⁵N (One Nitrogen-15 Isotope): The nitrogen atom in the amino group is replaced with the heavy ¹⁵N isotope.

This extensive labeling results in a significant and well-defined mass shift compared to the natural, "light" version of the amino acid. When a peptide synthesized with this compound is analyzed by mass spectrometry alongside its biological counterpart, the heavy and light versions are clearly separated in the spectrum. This clear separation minimizes background interference and enhances the accuracy and precision of quantification. researchgate.net Using such a heavily labeled internal standard that is chemically identical to the target analyte ensures that it behaves in the exact same way during sample preparation, chromatography, and ionization, correcting for any experimental variability. researchgate.netbiosynth.com This makes L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) an exceptional reagent for demanding quantitative proteomics experiments, where accuracy and reliability are paramount.

Data Tables

Table 1: Properties of L-LEUCINE-N-FMOC (13C6,15N)

PropertyValueReference
Synonym N-(9-Fluorenylmethoxycarbonyl)-L-Leucine-¹³C₆,¹⁵N mendelchemicals.com
Molecular Formula (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H mendelchemicals.com
Molecular Weight 360.36 isotope.commendelchemicals.com
Isotopic Purity ¹³C, 99%; ¹⁵N, 99% isotope.com
Application Biomolecular NMR, Proteomics, Peptide Synthesis isotope.commendelchemicals.com

Table 2: Isotopic Composition and Mass Shift

Isotope LabelNumber of Labeled AtomsContribution to Mass Shift (Da)
¹³C 6+6
¹⁵N 1+1
Total Mass Shift 7 +7

This table details the labeling for the related compound L-Leucine-¹³C₆,¹⁵N, which has a mass shift of +7 compared to its unlabeled counterpart. sigmaaldrich.com The subject compound, L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N), would exhibit an even greater mass shift due to the additional incorporation of ten deuterium atoms.

Properties

Molecular Weight

370.42

Purity

98%

Origin of Product

United States

Synthesis and Preparation of L Leucine N Fmoc 13c6,d10,15n for Research Applications

Methodological Considerations in Stereoselective Synthesis of Fmoc-Protected Isotopically Labeled Amino Acids

The synthesis of isotopically labeled amino acids must be stereoselective to yield the biologically relevant L-isomer. This is crucial for their application in studying biological systems. Both chemical and enzymatic methods are employed to achieve high stereochemical and isotopic purity.

Chemical Synthesis Pathways for Multi-Isotopic Labeling (¹³C, D, ¹⁵N)

The chemical synthesis of L-leucine labeled with ¹³C, D, and ¹⁵N is a multi-step process that often begins with simpler, isotopically enriched precursors. A common strategy involves the asymmetric synthesis of α-amino acids. For instance, a chiral synthon approach can be utilized, where a chiral auxiliary guides the stereoselective formation of the amino acid backbone. upce.cz

The introduction of the various isotopes can be achieved through different synthetic routes:

¹³C Labeling: The six carbon atoms of leucine (B10760876) can be introduced using ¹³C-labeled starting materials. For example, a synthetic route might start with a ¹³C-labeled isovaleric acid or a related precursor. Palladium-catalyzed C(sp³)–H functionalization has emerged as a versatile method for the synthesis of ¹³C methyl-labeled amino acids. nih.govrsc.orgexlibrisgroup.com

¹⁵N Labeling: The nitrogen atom is typically introduced via an amination reaction using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. nih.govsigmaaldrich.com This can be incorporated during a reductive amination step or through the use of a ¹⁵N-labeled amine in a nucleophilic substitution reaction.

Deuterium (B1214612) Labeling: The ten deuterium atoms can be introduced through several methods. Deuterium exchange reactions on a suitable precursor under basic or acidic conditions using a deuterium source like D₂O can be employed. rsc.org Alternatively, catalytic reduction using deuterium gas (D₂) can introduce deuterium atoms at specific positions. For extensive deuteration, starting with deuterated precursors is often more efficient.

Once the multi-isotopically labeled L-leucine is synthesized, the N-terminus is protected with the Fmoc group. This is typically achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. fengchengroup.com

Enzymatic and Biotechnological Approaches for Isotopic Incorporation

Enzymatic and biotechnological methods offer highly stereospecific routes to isotopically labeled amino acids. nih.gov These approaches often result in high yields and enantiomeric purity.

One common enzymatic method is the reductive amination of an α-keto acid precursor catalyzed by an amino acid dehydrogenase. nih.govsigmaaldrich.com For the synthesis of L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N), this would involve:

Precursor Synthesis: Chemical synthesis of the corresponding α-keto acid, α-ketoisocaproate, fully labeled with ¹³C and D.

Enzymatic Reductive Amination: The labeled α-ketoisocaproate is then subjected to reductive amination using a leucine dehydrogenase enzyme in the presence of a ¹⁵N-labeled ammonium (B1175870) salt (¹⁵NH₄Cl) and a cofactor such as NADH. nih.govsigmaaldrich.com

Fmoc Protection: Following purification, the resulting multi-labeled L-leucine is protected with the Fmoc group as described in the chemical synthesis section.

Biotechnological approaches involve the use of microorganisms to produce labeled amino acids. This is often achieved by growing bacteria, such as Escherichia coli, in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-glucose and ¹⁵NH₄Cl, respectively. protein-nmr.org.ukprotein-nmr.org.uk For deuterium labeling, the growth medium is prepared with heavy water (D₂O). protein-nmr.org.uk The microorganisms then synthesize the amino acids, incorporating the stable isotopes. The labeled proteins are subsequently harvested, hydrolyzed, and the desired labeled L-leucine is isolated and purified. While this method is effective for producing uniformly labeled amino acids, achieving the specific labeling pattern of L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) would require feeding the microorganisms with specifically labeled precursors.

Purification and Quality Control of L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N)

The purity of the final product is paramount for its use in sensitive analytical applications. Both the chemical (analytical) purity and the isotopic enrichment must be rigorously assessed.

Analytical Purity Assessment in Research-Grade Reagents

Research-grade reagents are characterized by their high purity, with minimal contaminants that could interfere with experimental results. atomscientific.comwisdomlib.orglabmanager.comtjconcord.com The analytical purity of L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) is typically assessed using a combination of chromatographic and spectroscopic techniques.

Common methods for purification and purity assessment include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the purification and purity analysis of Fmoc-protected amino acids. tjconcord.comajpamc.com Reversed-phase HPLC is often used to separate the desired product from starting materials, by-products, and other impurities. The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid monitoring of reaction progress and for preliminary purity assessment. ajpamc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound and for identifying any organic impurities. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. nih.govresearchgate.net

The table below summarizes typical analytical purity specifications for a research-grade Fmoc-amino acid.

ParameterSpecificationMethod
Appearance White to off-white powderVisual Inspection
Purity (HPLC) ≥98%High-Performance Liquid Chromatography
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Solubility Soluble in DMF and other organic solventsVisual Inspection

Isotopic Enrichment Verification for Precise Applications

For isotopically labeled compounds, it is crucial to determine the level of isotopic enrichment, which is the percentage of the labeled isotope at a specific atomic position. isotope.com This is critical for applications like quantitative proteomics, where the labeled compound serves as an internal standard.

The primary techniques for verifying isotopic enrichment are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the most common method for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine isotopic enrichment, particularly for ¹³C and ¹⁵N. acs.orgomicronbio.comwikipedia.org The presence of a ¹³C or ¹⁵N nucleus affects the signals of adjacent nuclei (e.g., ¹H), leading to satellite peaks whose intensities are proportional to the isotopic abundance. acs.org

The following table illustrates a hypothetical isotopic enrichment analysis for L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N).

IsotopeTarget EnrichmentMethod
¹³C ≥99 atom %Mass Spectrometry, ¹³C NMR
D ≥98 atom %Mass Spectrometry, ¹H NMR
¹⁵N ≥99 atom %Mass Spectrometry, ¹⁵N NMR

The combination of these rigorous synthesis, purification, and quality control measures ensures that L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) is a reliable and precise tool for advanced scientific research.

Applications in Advanced Peptide and Protein Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) with L-LEUCINE-N-FMOC (13C6,D10,15N)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid resin support. peptide.comnih.gov The use of Fmoc (9-fluorenylmethoxycarbonyl) as a temporary protecting group for the N-terminus of amino acids is a widely adopted strategy in SPPS. nih.govrsc.orgresearchgate.net L-LEUCINE-N-FMOC (13C6,D10,15N) is a protected amino acid specifically designed for incorporation into synthetic peptides. isotope.com This isotopically labeled version allows for the creation of heavy peptides that can be used as internal standards for quantitative proteomics. isotope.comcpcscientific.com

The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a resin. peptide.comuci.edu The Fmoc group is removed at each step to allow for the next amino acid to be coupled. researchgate.net The use of isotopically enriched protected amino acids, such as L-LEUCINE-N-FMOC (13C6,D10,15N), is crucial for producing labeled peptides for various applications. isotope.com

Isotopic labeling strategies are chosen based on the specific research question and the size of the protein being studied. nih.gov L-LEUCINE-N-FMOC (13C6,D10,15N) facilitates both site-specific and, in the context of SPPS, uniform labeling of peptide segments.

Site-Specific Labeling: This technique involves incorporating one or more isotopically labeled amino acids at specific, key positions within a peptide chain that is otherwise unlabeled. nih.gov This is particularly useful for studying the local environment and dynamics of a specific residue. In SPPS, this is achieved by introducing the labeled Fmoc-amino acid at the desired cycle of the synthesis. This method is highly precise and allows for the introduction of a wide range of modifications. nih.gov

Uniform Labeling: While more common in recombinant expression systems, SPPS can be used to create uniformly labeled peptide segments. This involves using only the isotopically labeled version of a particular amino acid throughout the synthesis of that segment. These labeled segments can then be ligated to other unlabeled or differently labeled segments to create larger, segmentally labeled proteins. nih.gov

The ability to introduce stable isotopes like ¹³C, ¹⁵N, and ²H into peptides retains their physicochemical properties while making them distinguishable by mass spectrometry and NMR. jpt.com

The incorporation of isotopically labeled amino acids is a powerful tool for investigating the structure, dynamics, and molecular interactions of biomolecules. cpcscientific.com L-LEUCINE-N-FMOC (13C6,D10,15N) can be integrated into complex peptide structures, including those with post-translational modifications, to serve as probes for structural analysis by techniques like NMR. cpcscientific.comjpt.com

For instance, Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, in conjunction with ¹³C-labeled amino acids like leucine (B10760876), can be used to probe the local secondary structure of membrane peptides. nih.gov This provides an alternative to other methods like solid-state NMR for studying membrane protein structures. nih.gov The precise placement of the labeled leucine provides specific distance restraints that are critical for determining the three-dimensional fold of the peptide.

Cell-Free Protein Expression Systems Utilizing L-LEUCINE-N-FMOC (13C6,D10,15N) Precursors

Cell-free protein expression (CFPE) systems have emerged as a powerful alternative to traditional in vivo expression methods. isotope.comsynthelis.com These systems use cell extracts containing the necessary machinery for transcription and translation to produce proteins in vitro. nih.govisotope.com A significant advantage of CFPE is the ease with which isotopically labeled amino acids can be incorporated into the synthesized protein. isotope.comnih.gov

By supplying the cell-free reaction with a precursor of L-LEUCINE-N-FMOC (13C6,D10,15N), specifically the isotopically labeled L-leucine itself, researchers can efficiently produce proteins containing this heavy amino acid. nih.gov This approach is highly efficient as the labeled amino acids are used almost exclusively for the synthesis of the target protein, reducing waste and cost compared to in vivo systems. synthelis.com CFPE systems are also advantageous for producing toxic proteins or those that are difficult to express in living cells. isotope.com Furthermore, these systems allow for a high degree of control over the reaction environment, enabling the production of properly folded and modified proteins. thermofisher.com

Recombinant Protein Expression in Isotopic Cell Culture Media (e.g., SILAC) using Labeled Leucine Analogues

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique for quantitative proteomics. nih.govsigmaaldrich.com In SILAC, cells are grown in media where a standard essential amino acid is replaced with its isotopically labeled counterpart. nih.gov This results in the in vivo incorporation of the "heavy" amino acid into all newly synthesized proteins. nih.govsigmaaldrich.com

Labeled leucine analogues, such as those derived from L-LEUCINE-N-FMOC (13C6,D10,15N), are used in SILAC experiments to differentiate between protein populations from different experimental conditions. nih.gov For example, one cell population is grown in "light" medium containing normal leucine, while another is grown in "heavy" medium with the labeled leucine. youtube.com After cell lysis, the protein samples are combined, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs. youtube.comnih.gov

SILAC is a powerful tool for studying changes in protein expression, post-translational modifications, and protein-protein interactions. sigmaaldrich.comnih.gov The complete incorporation of the labeled amino acid, which typically occurs after several cell doublings, ensures accurate and reproducible quantification. nih.gov

Structural and Dynamics Studies of Biomolecules Via Nuclear Magnetic Resonance Nmr Spectroscopy

Biomolecular NMR Spectroscopy with L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) Derived Labels

L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) is an isotopically labeled version of the amino acid leucine (B10760876), protected at its amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it suitable for solid-phase peptide synthesis, a common method for artificially creating peptides and small proteins. The isotopic enrichment with ¹³C at all six carbon positions, deuterium (B1214612) (D) at ten positions, and ¹⁵N at the nitrogen atom provides a powerful tool for a variety of NMR experiments.

Isotopic Labeling Strategies for NMR Signal Enhancement

The primary challenge in NMR spectroscopy of large biomolecules is the sheer number of signals, which leads to extensive overlap and makes spectral analysis difficult or impossible. nih.gov Isotopic labeling strategies are employed to overcome this limitation by selectively "turning on" or "turning off" specific signals. nih.gov The use of precursors like L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) falls under the category of residue-specific labeling.

By incorporating this labeled leucine into a protein, researchers can focus on the signals originating solely from the leucine residues. This dramatically simplifies the NMR spectrum. nih.govrsc.org The presence of ¹³C and ¹⁵N provides the necessary nuclei for multidimensional heteronuclear NMR experiments, which are the cornerstone of modern biomolecular NMR. nih.govnmr-bio.com Furthermore, the high level of deuteration helps to reduce signal broadening caused by dipolar relaxation, which is particularly problematic in larger proteins, thereby enhancing spectral resolution and sensitivity. bohrium.comnih.gov

Labeling StrategyDescriptionAdvantage
Uniform Labeling All atoms of a specific type (e.g., all carbons) are replaced with their NMR-active isotopes (e.g., ¹³C).Provides the maximum amount of structural information.
Selective Labeling Only specific amino acid types (e.g., leucine) are isotopically labeled.Simplifies spectra by reducing the number of signals. nih.gov
Specific Labeling Isotopes are incorporated at specific atomic positions within an amino acid.Allows for detailed studies of local structure and dynamics.
Deuteration Protons are replaced with deuterium.Reduces signal broadening and improves spectral resolution for larger proteins. bohrium.comnih.gov

Application in Determining Peptide and Protein Three-Dimensional Structures

The determination of the three-dimensional structure of a peptide or protein by NMR relies on measuring distances and dihedral angles between different atoms. The isotopic labels introduced from L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) are instrumental in this process.

The ¹³C and ¹⁵N labels enable the use of a suite of heteronuclear NMR experiments, such as HSQC, HNCO, and HN(CA)CO, to assign the chemical shifts of the backbone and sidechain atoms of the labeled leucine residues. Once assigned, Nuclear Overhauser Effect (NOE) experiments can be performed to measure through-space distances between protons. In a highly deuterated protein with ¹³C-labeled leucine, NOEs between the leucine methyl protons and other protons in the protein provide crucial long-range distance restraints for structure calculation. ibs.frnih.gov

The chemical shifts of the leucine sidechain carbons, particularly the methyl carbons (Cδ1 and Cδ2), are also sensitive to the local conformation. researchgate.netrug.nl The difference in the chemical shifts of these two methyl groups can be used to determine the χ² dihedral angle of the leucine sidechain, providing valuable angular restraints for refining the protein structure. rug.nl

Investigation of Protein Dynamics and Folding Mechanisms

Proteins are not static entities; their functions are often intrinsically linked to their dynamic nature, which includes motions on a wide range of timescales. Isotopic labeling with precursors like L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) provides a powerful handle to study these dynamics.

The relaxation properties of the ¹³C and ¹⁵N nuclei in the labeled leucine residues can be measured to probe motions on the picosecond to nanosecond timescale. These measurements provide insights into the flexibility of the protein backbone and sidechains. For larger proteins, the methyl groups of leucine are particularly valuable probes of dynamics. nih.govrsc.orgnih.gov The ¹³CH₃ groups exhibit favorable relaxation properties, and specific NMR experiments have been developed to study their dynamics even in very large protein complexes. bohrium.com

On slower timescales (microseconds to milliseconds), conformational exchange processes, such as those involved in protein folding and ligand binding, can be investigated using techniques like relaxation dispersion NMR. pnas.org By analyzing the changes in the NMR signals of the labeled leucine residues under different conditions, researchers can gain insights into the kinetics and thermodynamics of these important biological processes.

Solid-State NMR (ssNMR) Applications for Membrane Proteins and Amyloids

While solution NMR is a powerful tool, it is not suitable for studying insoluble proteins such as membrane proteins in their native lipid environment or large, ordered aggregates like amyloid fibrils. nih.gov Solid-state NMR (ssNMR) has emerged as a key technique for characterizing these challenging biological systems. nih.govnih.gov

Isotopic labeling is equally, if not more, crucial for ssNMR. The introduction of ¹³C and ¹⁵N labels from precursors like L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N) is essential for obtaining sufficient signal and for applying multidimensional correlation experiments to assign the spectra. nih.govmpg.de The deuteration provided by this labeled amino acid is also highly beneficial in ssNMR, as it reduces the strong dipolar couplings between protons, leading to narrower lines and improved spectral resolution. bohrium.com

In the context of membrane proteins, ssNMR on samples with selectively labeled leucine can provide information about the structure and orientation of transmembrane helices. acs.org For amyloid fibrils, ssNMR studies on proteins with labeled leucine residues have been instrumental in determining the in-register parallel β-sheet architecture that is a hallmark of these structures. nih.gov By measuring intermolecular distances between the ¹³C-labeled methyl groups of leucine residues in different peptide units within the fibril, researchers can elucidate the supramolecular organization of the amyloid aggregate. nih.gov

Advanced NMR Techniques Utilizing Multi-Isotopic Labeling (¹³C, D, ¹⁵N)

The combination of ¹³C, D, and ¹⁵N labeling, as provided by L-LEUCINE-N-FMOC (¹³C₆,D₁₀,¹⁵N), opens the door to a variety of advanced NMR techniques that push the boundaries of the size and complexity of biological systems that can be studied.

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) is a powerful technique that takes advantage of the unique properties of ¹³CH₃ groups in a highly deuterated background. bohrium.com This method significantly reduces transverse relaxation rates, leading to much sharper lines and higher sensitivity, enabling the study of macromolecular complexes approaching the megadalton size range. The isolated ¹³CH₃ group provided by labeled leucine is an ideal probe for these experiments. bohrium.com

Furthermore, the presence of multiple isotopes allows for sophisticated magnetization transfer pathways to be exploited in pulse sequence design. This can be used to selectively edit spectra, for example, to distinguish between intra- and inter-subunit NOEs in a protein complex, providing crucial information about the quaternary structure. ibs.fr The ability to measure long-range distance restraints, up to 12 Å, has been demonstrated with advanced labeling and NMR methods, significantly expanding the scope of structural information that can be obtained. ibs.fr

Mechanistic and Pathway Elucidation Through Isotopic Tracing Research

The stable isotope-labeled compound L-LEUCINE-N-FMOC (13C6,D10,15N) represents a powerful and precise tool in modern biochemical and medical research. By incorporating multiple stable isotopes—six Carbon-13 atoms, ten Deuterium (B1214612) atoms, and one Nitrogen-15 atom—into the leucine (B10760876) structure, this compound allows researchers to meticulously track the journey of the amino acid through complex biological systems. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in peptide synthesis, indicating that this compound is primarily designed as a building block for creating custom, heavy-isotope-labeled peptides. These labeled peptides are then used as tracers in a variety of experimental contexts to elucidate metabolic pathways, protein dynamics, and enzyme mechanisms with high precision.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data with Isotopic Tracing Information

The next frontier in understanding cellular physiology lies in the synthesis of multiple layers of biological data. Isotopic tracing using L-LEUCINE-N-FMOC (13C6,D10,15N) provides a dynamic snapshot of metabolic flux—the rate at which metabolites are processed through a pathway. The future of this research involves integrating this flux data with other large-scale "omics" datasets, such as genomics, transcriptomics, and proteomics.

This multi-omics approach enables researchers to build comprehensive, predictive models of cellular behavior. For example, by combining data on gene expression (transcriptomics) with metabolic flux data from labeled leucine (B10760876), scientists can directly link the upregulation of specific genes to observed changes in protein synthesis and other leucine-dependent pathways. This is particularly valuable in disease research, where such integration can uncover the complex interplay between genetic mutations and metabolic reprogramming in conditions like cancer or metabolic syndrome. Detailed research findings have shown that this approach can reveal how signaling pathways and transcriptional networks coordinate to control metabolic fluxes, offering a more holistic view of cellular regulation.

Development of Novel Analytical Platforms for L-LEUCINE-N-FMOC (13C6,D10,15N) Analysis

The accuracy and depth of insights gained from using L-LEUCINE-N-FMOC (13C6,D10,15N) are intrinsically linked to the capabilities of analytical instrumentation. Future developments are focused on creating more sensitive, high-throughput, and spatially resolved analytical platforms.

Mass spectrometry (MS) remains the cornerstone for analyzing isotopologue distribution. Ongoing advancements in high-resolution mass spectrometry (HRMS), including innovations in Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) technologies, are pushing the limits of detection and mass accuracy. This allows for more precise quantification of labeled metabolites even at very low concentrations. Furthermore, the coupling of liquid chromatography (LC) and ion mobility spectrometry with MS (LC-IM-MS) is emerging as a powerful technique. This multi-dimensional separation provides enhanced resolution of complex biological mixtures, enabling researchers to distinguish between isomeric and isobaric metabolites that would otherwise be indistinguishable.

A particularly exciting development is the advancement of mass spectrometry imaging (MSI). Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can map the spatial distribution of L-LEUCINE-N-FMOC (13C6,D10,15N) and its metabolic products directly within tissue sections. This provides unprecedented insight into metabolic heterogeneity across different cell types or within distinct regions of a tumor microenvironment, linking metabolic function directly to tissue architecture.

Advancements in Automated Synthesis and High-Throughput Labeling Methodologies

The broader adoption of sophisticated labeled compounds like L-LEUCINE-N-FMOC (13C6,D10,15N) has been partly constrained by the complexity and cost of their chemical synthesis. The future in this domain points towards greater automation and the development of high-throughput methods to make these critical research tools more accessible.

Concurrently, there is a growing interest in developing high-throughput labeling methodologies. This includes the use of enzymatic and microbial systems for the biosynthesis of labeled compounds. Leveraging the inherent specificity of enzymes can lead to more efficient and stereospecific labeling patterns that are difficult to achieve through traditional organic synthesis. These biocatalytic approaches are not only more efficient but also align with principles of green chemistry, offering a more sustainable method for producing labeled amino acids.

Q & A

Basic Research Questions

Q. What are the key synthetic and characterization methods for L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N)?

  • Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) using isotopically enriched precursors. For example, microbial fermentation with ¹³C₆-glucose and D₂O yields ¹³C₆- and D₁₀-labeled leucine, while ¹⁵N-labeling is achieved using ¹⁵NH₄Cl as the nitrogen source. Post-synthesis, the product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized using:

  • Mass spectrometry (MS) : To confirm molecular weight (e.g., 353.41 Da for unlabelled L-Leucine-N-Fmoc) and isotopic enrichment (97–99% for ¹³C₆, D₁₀, and ¹⁵N) .
  • ¹H/¹³C NMR : To verify Fmoc-protection and isotopic incorporation .

Q. How does isotopic enrichment impact experimental reproducibility in proteomics?

  • Methodology : High isotopic purity (>97%) minimizes background noise in mass spectrometry. For SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), incomplete incorporation of ¹³C₆,D₁₀,¹⁵N-leucine can lead to overlapping peaks in LC-MS/MS spectra. Validate enrichment via:

  • Metabolic incorporation checks : Ensure >95% replacement of endogenous leucine after 5–6 cell doublings .
  • Control experiments : Use unlabelled leucine in parallel cultures to detect cross-contamination .

Q. What are the primary applications of this compound in structural biology?

  • Methodology :

  • Biomolecular NMR : ¹³C₆ and ¹⁵N labels enable residue-specific tracking in protein folding studies. For example, 2D ¹H-¹³C HSQC spectra resolve leucine side-chain dynamics in membrane proteins .
  • X-ray crystallography : Heavy isotopes improve anomalous scattering for phase determination .

Advanced Research Questions

Q. How to design a metabolic flux analysis (MFA) study using ¹³C₆-labeled L-Leucine-N-Fmoc?

  • Methodology :

  • Tracer selection : Use ¹³C₆-leucine to track carbon flow into ketone bodies or acetyl-CoA in cancer cell lines. Compare with ¹³C₆-glucose tracing to distinguish glycolytic vs. amino acid-derived TCA cycle contributions .
  • LC-MS data acquisition : Quantify ¹³C isotopologues in extracted metabolites (e.g., α-ketoisocaproate) using targeted MRM (Multiple Reaction Monitoring). Normalize data to internal standards like ¹³C₁₀,¹⁵N₂-5-carboxy-2’-deoxycytidine .
  • Flux modeling : Apply software (e.g., INCA) to reconcile conflicting isotopomer distributions caused by pathway redundancies .

Q. How to resolve contradictions in SILAC-based proteomic datasets when using ¹³C₆,D₁₀,¹⁵N-leucine?

  • Methodology :

  • Identify interference sources :
  • Isotopic cross-talk : D₁₀-labeled peptides may overlap with ¹³C₆/¹⁵N peptides in high-resolution Orbitrap spectra. Use narrow isolation windows (±0.4 m/z) during MS/MS .
  • Metabolic conversion : Ensure cells cannot convert leucine to other metabolites (e.g., proline) by adding excess unlabelled proline to media .
  • Statistical validation : Apply ANOVA with Benjamini-Hochberg correction to filter false-positive fold changes .

Q. What strategies optimize the use of this compound in multi-plexed isotope tagging?

  • Methodology :

  • Triple-SILAC design : Combine ¹³C₆,D₁₀,¹⁵N-leucine with ²H₃-lysine and ¹⁵N₄-arginine for three-channel quantification. Calibrate mass shifts (e.g., +16 Da for ¹³C₆,D₁₀,¹⁵N-leucine) using Skyline software .
  • Cross-experiment normalization : Spike in a common reference sample (e.g., ¹⁴N-leucine-labeled proteome) to align datasets across batches .

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